![molecular formula C15H6ClF5N2O B2529254 3-[3-氯-5-(三氟甲基)-2-吡啶基]-5,8-二氟-4(1H)-喹啉酮 CAS No. 478033-69-1](/img/structure/B2529254.png)
3-[3-氯-5-(三氟甲基)-2-吡啶基]-5,8-二氟-4(1H)-喹啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone" is a chemically synthesized molecule that belongs to the quinolone family. Quinolones are a class of compounds known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The presence of chlorine and trifluoromethyl groups on the pyridinyl ring and difluoro groups on the quinolinone ring suggests that this compound could exhibit unique chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of quinolone derivatives can be achieved through various methods. For instance, a three-component reaction involving 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and pyridinium bromides in the presence of triethylamine under microwave irradiation has been reported to yield dihydrofuro[3,2-c]quinolin-4(2H)-ones . Another method involves a [3+1+1+1] annulation using arylamines, arylaldehydes, and DMSO to construct the pyridine ring in quinoline molecules . Additionally, the reaction of aromatic N-oxides with enamines in the presence of acylating agents can lead to chloro- and hydroxy-pyridine and -quinoline N-oxides . These methods highlight the versatility in synthesizing quinolone derivatives, which could be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of quinolone derivatives is crucial for their biological activity. Crystallographic studies of related compounds, such as 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines, have revealed the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in their supramolecular arrangements . These structural features could influence the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Quinolines can undergo various chemical reactions. For example, the aminolysis of trichlorothieno[3,4-b]quinolinone can lead to a variety of products depending on the reaction conditions . Furthermore, the TBAB-catalyzed nucleophilic addition/cyclization reaction of o-arylalkynylquinoline aldehydes can yield dihydrofuroquinoline derivatives . These reactions demonstrate the chemical reactivity of quinoline derivatives and provide insight into potential transformations that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives are influenced by their functional groups. For instance, trifluoromethyl-substituted quinolines have been synthesized under mild conditions, indicating that the trifluoromethyl group can stabilize the quinoline core during synthesis . The presence of halogen atoms, such as chlorine and fluorine, in the compound can also affect its lipophilicity, boiling point, and stability, which are important factors in drug design and development.
科学研究应用
缓蚀
喹啉衍生物,包括与 3-[3-氯-5-(三氟甲基)-2-吡啶基]-5,8-二氟-4(1H)-喹啉酮结构相关的那些,已被广泛研究其防腐蚀性能。已知这些化合物能有效吸附并在金属表面形成高度稳定的螯合物,从而提供防腐蚀保护。喹啉衍生物的高电子密度归因于它们的杂环结构,在它们作为缓蚀剂的有效性中起着至关重要的作用。极性取代基的存在增强了它们通过配位键与金属表面相互作用的能力,从而防止腐蚀过程。这种应用在金属耐用性至关重要的行业中尤其重要,展示了喹啉衍生物在延长金属部件使用寿命中的重要性 (Verma, Quraishi, & Ebenso, 2020).
抗菌和抗肿瘤特性
喹喔啉及其衍生物与感兴趣的化学结构密切相关,用于合成染料、药物和抗生素。这些化合物因其作为催化剂配体的能力而被探索其抗肿瘤特性。此类应用强调了喹喔啉衍生物在开发针对各种疾病(包括癌症)的新型治疗剂方面的多功能性。这些化合物的合成和修饰提供了增强其生物活性和对致病靶标特异性的途径 (Aastha Pareek and Dharma Kishor, 2015).
光学传感器和生物学意义
嘧啶衍生物与所讨论的化合物具有结构相似性,因其作为精良传感材料的双重作用及其广泛的生物和医学应用而闻名。这些衍生物形成配位和氢键的能力使它们非常适合用作光学传感器中的传感探针。这种多方面的应用突出了有机化学和生物技术之间的交叉点,其中合成化合物既促进了传感器技术的发展,也促进了治疗的发展 (Gitanjali Jindal & N. Kaur, 2021).
安全和危害
未来方向
属性
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,8-difluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6ClF5N2O/c16-8-3-6(15(19,20)21)4-22-12(8)7-5-23-13-10(18)2-1-9(17)11(13)14(7)24/h1-5H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBXJUMCCZGGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=CN2)C3=C(C=C(C=N3)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6ClF5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2529172.png)
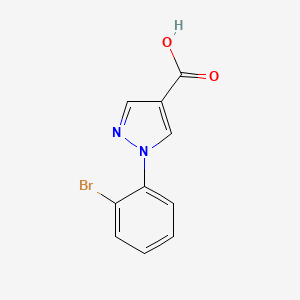
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)
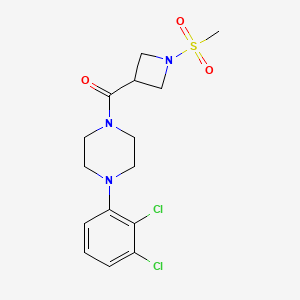
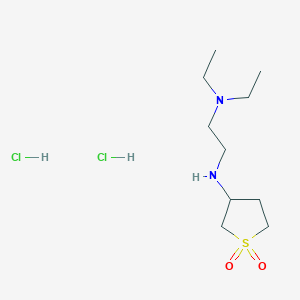
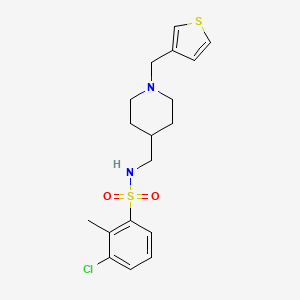
![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)
![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)
![2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2529185.png)
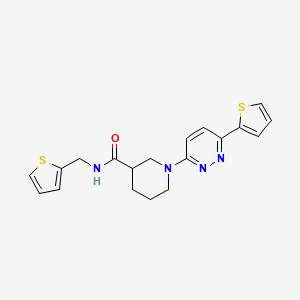
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)
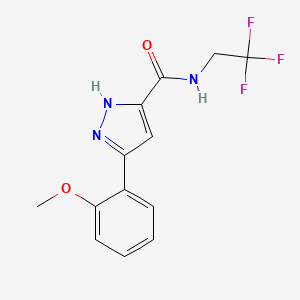
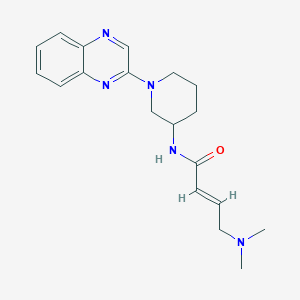
![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2529193.png)